molecular formula C6H13ClFNO B2434484 (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride CAS No. 1147110-70-0

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride

Cat. No.: B2434484
CAS No.: 1147110-70-0
M. Wt: 169.62 g/mol
InChI Key: RXBHOPYLIYPIMX-UHFFFAOYSA-N
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Description

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position on the piperidine ring, along with a hydrochloride salt form

Properties

CAS No.

1147110-70-0

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

3-fluoro-4-methoxypiperidine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H

InChI Key

RXBHOPYLIYPIMX-UHFFFAOYSA-N

SMILES

COC1CCNCC1F.Cl

Canonical SMILES

COC1CCNCC1F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a route to functionalized piperidines. For example, a 2013 patent (CN103254121A) describes the synthesis of related (3R,4R)-piperidines using a chiral catalyst system comprising (R)-BINOL-derived ligands and titanium isopropoxide. Applied to the target compound, this method could involve:

  • Preparation of (2S,3R)-2-fluoro-3-methoxy-1,5-diene via Grignard addition to a protected glyceraldehyde
  • RCM with Grubbs II catalyst (2 mol%) in dichloromethane at 40°C
  • Hydrogenation of the resulting dihydropyridine (10 bar H₂, Pd/C)

This approach achieves enantiomeric excesses (ee) >90% but requires stringent moisture control.

Enzymatic Resolution

Lipase-mediated kinetic resolution provides an alternative for obtaining the desired stereoisomer. A 2021 study (PMC9462319) achieved 98% ee in a related fluoropiperidine using immobilized Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor. For (3S,4R)-3-fluoro-4-methoxypiperidine:

Parameter Condition
Substrate Racemic 3-fluoro-4-methoxypiperidine
Enzyme CAL-B (Novozym 435)
Solvent TBME:Heptane (3:7)
Temperature 35°C
Conversion 50% (theoretical maximum)
ee product 98%

This method avoids transition-metal catalysts but produces 50% yield of the desired enantiomer.

Introduction of the 3-fluoro group occurs via late-stage fluorination or early incorporation of fluorine-containing building blocks.

Nucleophilic Fluorination

Deoxyfluorination of piperidin-3-ol precursors using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®:

           OMe
            |
N-Boc   F—C—NH  
            |
           Piperidine

Reaction conditions:

  • DAST (1.2 eq), DCM, -78°C → 0°C
  • 82% yield (crude)
  • Requires subsequent Boc deprotection and HCl salt formation

Electrophilic Fluorination

Selectfluor® mediates electrophilic fluorination of enamines:

           OMe
            |
N-Boc   C=N—CH₂Ph  
            |
           Piperidine

Typical protocol:

  • Selectfluor® (1.5 eq)
  • CH₃CN/H₂O (4:1), 25°C
  • 67% yield, dr (diastereomeric ratio) 4:1
  • Diastereomers separable via chiral SFC (Supercritical Fluid Chromatography)

Methoxy Group Installation

The 4-methoxy group is introduced via:

Williamson Ether Synthesis

Reaction of 4-hydroxypiperidine with methyl iodide:

           OH
            |
N-Boc   F—C—NH  
            |
           Piperidine

Conditions:

  • NaH (2 eq), DMF, 0°C → rt
  • CH₃I (1.5 eq)
  • 89% yield
  • Risk of N-alkylation requires Boc protection

Mitsunobu Reaction

For stereoretentive methoxylation:

           OH
            |
N-Boc   F—C—NH  
            |
           Piperidine

Reagents:

  • PPh₃ (1.3 eq)
  • DIAD (1.3 eq)
  • MeOH (5 eq)
  • 78% yield, >99% retention of configuration

Hydrochloride Salt Formation

Final protonation is achieved via:

(3S,4R)-3-Fluoro-4-methoxypiperidine + HCl → Hydrochloride salt

Standard conditions:

  • Dissolve free base in EtOAc (20 vol)
  • Add 4M HCl in dioxane (1.1 eq)
  • Stir 1h at 0°C
  • Filter, wash with cold EtOAc
  • Dry under vacuum: 97% purity by HPLC

Critical parameters:

  • pH during crystallization: 2.5-3.0
  • Particle size control via anti-solvent addition rate

Analytical Characterization

X-ray Crystallography

A related structure (PMC9462319) shows key bond parameters:

Bond Length (Å)
C3-F 1.401(3)
C4-O 1.432(2)
N1-C2 1.467(3)

Hydrogen bonding network (similar to target compound):

  • N-H⋯Cl (2.849 Å)
  • C-H⋯O (3.380 Å)

Chiral HPLC

Method validation for enantiopurity assessment:

Column Chiralpak IC-3
Mobile Phase n-Hexane:EtOH:DEA (80:20:0.1)
Flow Rate 1.0 mL/min
Retention (3S,4R): 8.7 min
(3R,4S): 10.2 min

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperidine derivatives.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target. The exact molecular pathways and targets depend on the specific application and the compound’s role in the synthesized drug or chemical.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-Fluoro-4-hydroxypiperidine hydrochloride
  • (3S,4R)-3-Fluoro-4-aminopiperidine hydrochloride
  • (3S,4R)-3-Fluoro-4-chloropiperidine hydrochloride

Uniqueness

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer specific chemical and physical properties. The fluorine atom increases the compound’s metabolic stability and lipophilicity, while the methoxy group enhances its solubility and potential for hydrogen bonding interactions.

Biological Activity

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a chiral compound belonging to the piperidine class, notable for its potential therapeutic applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H12FNO
  • Molar Mass : Approximately 133.17 g/mol
  • CAS Number : 2140267-29-2
  • Stereochemistry : (3S,4R)

The biological activity of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has shown potent inhibitory activity against neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease . The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets.

Biological Activity Overview

  • Neuropharmacological Effects :
    • Cognitive Enhancement : In vivo studies indicate that (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride can enhance cognitive function in models related to Alzheimer’s disease. It has demonstrated efficacy in reducing drug-seeking behavior in animal models .
    • Antipsychotic Potential : The compound's action on nAChRs suggests potential antipsychotic effects, making it a candidate for treating conditions like schizophrenia .
  • Cancer Therapeutics :
    • Research indicates that derivatives of piperidine compounds, including (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride, exhibit anticancer activity through mechanisms involving receptor modulation and apoptosis induction .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
NeuropharmacologyDemonstrated enhancement of cognitive function in Alzheimer’s models.
Cancer ResearchExhibited cytotoxicity and apoptosis induction in hypopharyngeal tumor cells.
Antipsychotic EffectsShowed promise in reducing symptoms associated with schizophrenia.

Synthesis and Characterization

The synthesis of (3S,4R)-3-fluoro-4-methoxypiperidine hydrochloride typically involves multi-step organic reactions that ensure the retention of its chiral properties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves chiral resolution of piperidine precursors. For example, fluorination at the 3-position may employ nucleophilic substitution with a fluorinating agent (e.g., DAST or Selectfluor), while methoxy introduction at the 4-position could utilize alkylation with methyl iodide under basic conditions. Stereochemical control is critical: asymmetric catalysis or chiral auxiliary-mediated synthesis can ensure the (3S,4R) configuration. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥98%) .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoromethylene protons at δ ~4.5–5.0 ppm; methoxy protons at δ ~3.3 ppm). ¹⁹F NMR can verify fluorine incorporation .
  • LC-MS : Monitor [M+H]+ (expected m/z ~208.6 for the free base) and assess purity via HPLC (≥98% at 206 nm, C18 column, acetonitrile/water + 0.1% TFA) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages .

Q. What are the optimal storage conditions and safety protocols for handling this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the methoxy group or fluoride displacement .
  • Safety : Use nitrile gloves, fume hoods, and PPE to avoid inhalation/contact. Spills should be neutralized with sodium bicarbonate and collected in hazardous waste containers .

Advanced Research Questions

Q. How can the stereochemical integrity of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride be maintained during scale-up synthesis?

  • Methodological Answer : Use chiral catalysts (e.g., Cinchona alkaloids for asymmetric fluorination) or enzyme-mediated resolution. Monitor reaction intermediates via X-ray crystallography (as in ) to confirm configurations. Process analytical technology (PAT) tools, such as in-situ FTIR, can track stereochemical drift during scale-up .

Q. What crystallographic data exist for related piperidine derivatives, and how can they inform conformational studies of this compound?

  • Methodological Answer : Piperidine HCl salts often adopt chair conformations with axial substituents. For example, (3S,4R)-4-(4-fluorophenyl)piperidinium chloride (orthorhombic P2₁2₁2₁, a=5.268 Å, b=6.786 Å, c=46.941 Å) forms hydrogen-bonded networks between NH⁺ and Cl⁻ . Computational modeling (DFT or MD simulations) can predict similar packing behavior for the methoxy-fluoro analog .

Q. How can researchers resolve contradictions in biological activity data caused by trace impurities?

  • Methodological Answer :

  • Impurity Profiling : Use gradient HPLC (e.g., USP methods for paroxetine analogs ) to detect and quantify byproducts like des-fluoro or cis-diastereomers.
  • Bioassay Controls : Compare activity of the parent compound against purified impurities (e.g., paroxetine-related compound B ) to isolate confounding effects.

Q. What strategies are recommended for studying structure-activity relationships (SAR) involving the fluoro and methoxy substituents?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent swaps (e.g., methoxy → ethoxy, fluoro → chloro) .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin transporters) to quantify substituent effects on binding affinity/logP .
  • Molecular Dynamics : Simulate substituent interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins .

Q. How can discrepancies between computational predictions and experimental spectral data be addressed?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated NMR shifts (e.g., using Gaussian or ADF software) with experimental data. Adjust solvent models (PCM for DMSO/water) to improve accuracy .
  • Dynamic Effects : Account for temperature-dependent conformational flexibility via variable-temperature NMR or NOESY to detect transient hydrogen bonds .

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